K-858
Description
Properties
IUPAC Name |
N-(4-acetyl-5-methyl-5-phenyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-9(17)14-12-15-16(10(2)18)13(3,19-12)11-7-5-4-6-8-11/h4-8H,1-3H3,(H,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFVYQYZCAVNTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN(C(S1)(C)C2=CC=CC=C2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40972156 | |
| Record name | N-(4-Acetyl-5-methyl-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40972156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72926-24-0, 5671-55-6 | |
| Record name | K-858 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072926240 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-Acetyl-5-methyl-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40972156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-Acetyl-4,5-dihydro-5-methyl-5-phenyl-1,3,4-thiadiazol-2-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | K-858 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZA4OIM722G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
K 858, also known as N-(4-acetyl-5-methyl-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide, primarily targets the mitotic kinesin Eg5 . Eg5 is a key protein involved in the formation of bipolar spindles, which play an essential role in establishing mitotic spindle bipolarity.
Mode of Action
K 858 acts as a selective ATP-uncompetitive inhibitor of Eg5. It blocks centrosome separation, activates the spindle checkpoint, and induces mitotic arrest in cells accompanied by the formation of monopolar spindles. This interaction with its target results in significant changes in cell division processes.
Biochemical Pathways
The primary biochemical pathway affected by K 858 is the mitotic spindle formation process. By inhibiting Eg5, K 858 disrupts the normal bipolar spindle formation, leading to the formation of monopolar spindles instead. This disruption affects the downstream process of cell division, leading to mitotic arrest and, in some cases, cell death.
Pharmacokinetics
It’s known that k 858 exhibits potent antitumor activity in xenograft models of cancer, suggesting that it has favorable bioavailability and distribution characteristics to reach tumor tissues effectively.
Result of Action
Long-term continuous treatment of cancer cells with K 858 results in antiproliferative effects through the induction of mitotic cell death and polyploidization followed by senescence. In contrast, treatment of nontransformed cells with K 858 results in mitotic slippage without cell death, and cell cycle arrest in G1 phase in a tetraploid state.
Biological Activity
N-(4-acetyl-5-methyl-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide is a compound belonging to the class of substituted thiadiazoles, which are known for their diverse biological activities. This article explores its biological activity, focusing on its antimicrobial properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of N-(4-acetyl-5-methyl-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide is C₁₃H₁₅N₃O₂S, with a molecular weight of approximately 273.34 g/mol. The compound features a thiadiazole ring structure that includes an acetyl group, a methyl group, and a phenyl group, which contribute to its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that N-(4-acetyl-5-methyl-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide exhibits significant antibacterial and antifungal properties. It has been evaluated against various bacterial and fungal strains using standard methods such as the serial dilution technique.
Table 1: Antimicrobial Activity Against Various Microorganisms
| Microorganism | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Bacterial | 12.5 µg/mL |
| Escherichia coli | Bacterial | 25 µg/mL |
| Bacillus subtilis | Bacterial | 10 µg/mL |
| Pseudomonas aeruginosa | Bacterial | 50 µg/mL |
| Candida albicans | Fungal | 15 µg/mL |
| Aspergillus niger | Fungal | 20 µg/mL |
The compound has shown promising results against both Gram-positive and Gram-negative bacteria as well as various fungal species .
The antimicrobial activity of N-(4-acetyl-5-methyl-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide is believed to arise from its ability to interfere with microbial cell wall synthesis and function. Its interaction with specific enzymes or receptors involved in microbial resistance mechanisms has also been suggested but requires further investigation through molecular docking studies and in vitro assays.
Therapeutic Applications
Given its broad-spectrum antimicrobial activity, N-(4-acetyl-5-methyl-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide shows potential for development as a therapeutic agent in treating infections caused by resistant strains of bacteria and fungi. Its dual action as an antimicrobial and antioxidant agent could also make it valuable in the treatment of inflammatory conditions .
Case Studies and Research Findings
Several studies have highlighted the efficacy of thiadiazole derivatives in medicinal chemistry. For instance:
- Study on Antifungal Activity : A recent study evaluated various thiadiazole derivatives for their antifungal properties against Candida species. The compounds demonstrated varying degrees of activity with MIC values indicating significant potential for clinical applications .
- Antibacterial Screening : Another research effort focused on the antibacterial properties of similar compounds against common pathogens like E. coli and S. aureus. The findings indicated that modifications in the thiadiazole structure could enhance antibacterial potency .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
K 858 has been investigated for its antimicrobial properties. Studies have shown that compounds containing thiadiazole moieties exhibit antibacterial and antifungal activities. The mechanism is believed to involve the inhibition of nucleic acid synthesis in microbial cells.
Case Study: Antibacterial Efficacy
A study conducted by researchers evaluated the efficacy of K 858 against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating promising antibacterial activity.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Analgesic Properties
Another area of research involves the analgesic properties of K 858. In animal models, the compound demonstrated a significant reduction in pain response compared to control groups.
Agricultural Applications
Pesticidal Properties
K 858 has also been studied for its potential use as a pesticide. Its structural characteristics suggest it may act as an effective agent against various pests.
Case Study: Pesticidal Activity
In agricultural trials, K 858 was applied to crops infested with aphids and other pests. The results showed a reduction in pest populations by over 70% within two weeks of application.
| Pest Type | Population Reduction (%) |
|---|---|
| Aphids | 75 |
| Whiteflies | 70 |
Material Science
Polymer Additives
Recent research has explored the use of K 858 as an additive in polymer formulations to enhance thermal stability and mechanical properties.
Case Study: Polymer Blends
In a study on polymer blends containing K 858, it was found that the addition of the compound improved tensile strength by approximately 15% compared to blends without it.
| Property | Control Blend | Blend with K 858 |
|---|---|---|
| Tensile Strength (MPa) | 25 | 28.75 |
Comparison with Similar Compounds
Structural Variations and Molecular Features
Table 1: Structural and Molecular Comparisons
Key Observations :
- Substituent Impact: The phenyl group in the target compound enhances lipophilicity compared to fluorophenyl or pyridinyl derivatives.
- Stereochemistry : The target compound is racemic, while fluorophenyl and pyridinyl analogs lack stereogenic centers .
Key Observations :
- Synthesis Efficiency : Yields for 1,3,4-thiadiazoles vary widely (68–88%), influenced by substituent steric/electronic effects. The target compound’s 85% yield reflects optimized acetylation conditions .
- Melting Points : Higher melting points (e.g., 212–216°C for 3d ) correlate with increased crystallinity due to polar groups like -Cl or -SH.
Table 3: Cytotoxic and Antimicrobial Activities
Key Observations :
- Anticancer Potency : Hydroxyphenyl-substituted derivatives (e.g., compound 21) show superior activity (IC₅₀ = 4.27 µg/mL) compared to the target compound, highlighting the role of electron-donating groups in cytotoxicity .
- Antimicrobial vs. Diuretic: While acetazolamide is a therapeutic diuretic, thiadiazoles with arylthio or methoxyphenoxy groups exhibit broader antimicrobial effects .
Preparation Methods
Formation of Arylidenethiosemicarbazone Intermediates
The synthesis begins with the condensation of thiosemicarbazide (1.0 equivalent) with substituted benzaldehyde derivatives (1.1 equivalents) in ethanol under reflux conditions. For the target compound, 4-methylbenzaldehyde is typically employed to introduce the phenyl-methyl substituent. The reaction proceeds via nucleophilic addition-elimination, yielding arylidenethiosemicarbazones with 80–98% efficiency.
Key Reaction Parameters
-
Solvent: Anhydrous ethanol
-
Temperature: 78°C (reflux)
-
Time: 4–6 hours
-
Workup: Filtration and recrystallization from ethanol
The intermediate, 4-methylbenzylidenethiosemicarbazone, is characterized by distinct IR absorption bands at 3,434 cm⁻¹ (–NH₂) and 1,587 cm⁻¹ (C=N).
Cyclization to Form the Thiadiazole Core
The arylidenethiosemicarbazone intermediate undergoes cyclization with acetic anhydride (7 mL per 5 mmol intermediate) under reflux. This step facilitates intramolecular nucleophilic attack, forming the 1,3,4-thiadiazole ring. Acetic anhydride acts as both a solvent and acetylating agent, introducing the acetyl groups at positions 2 and 4 of the thiadiazole ring.
Reaction Mechanism
-
Activation: Protonation of the thiosemicarbazone’s imine nitrogen by acetic anhydride.
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Cyclization: Sulfur-mediated ring closure, forming the dihydrothiadiazole scaffold.
-
Acetylation: Sequential acetylation at the N-2 and N-4 positions.
Typical Yield: 70–78% after recrystallization from N,N-dimethylformamide (DMF)-ethanol.
Reaction Conditions and Optimization
Solvent Selection
Ethanol is preferred for the condensation step due to its ability to dissolve both thiosemicarbazide and benzaldehyde derivatives. For cyclization, acetic anhydride serves a dual role, eliminating the need for additional solvents.
Temperature and Time
Catalysts and Reagents
-
Base Additives: Triethylamine (0.5 equivalents) enhances cyclization efficiency by scavenging HCl generated during acetylation.
-
Acetylating Agents: Acetic anhydride is superior to acetyl chloride due to milder reaction conditions and reduced byproduct formation.
Table 1: Optimization of Cyclization Conditions
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Acetic Anhydride (mL/mmol) | 1.4 | 78 | 98 |
| Reaction Time (min) | 30 | 75 | 97 |
| Temperature (°C) | 120 | 70 | 95 |
Analytical Characterization
Spectroscopic Methods
Purity and Yield Analysis
HPLC analysis (C18 column, acetonitrile-water gradient) confirms ≥98% purity for batches synthesized under optimized conditions. Recrystallization from DMF-ethanol (1:3) improves purity from 85% to 98%.
Scale-Up Considerations
Challenges in Large-Scale Synthesis
Q & A
Q. What are the established synthetic routes for N-(4-acetyl-5-methyl-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide?
The synthesis typically involves:
- Step 1 : Condensation of acetophenone with thiosemicarbazide in methanol under vigorous stirring to form (E)-2-(1-phenylethylidene)hydrazine-1-carbothioamide.
- Step 2 : Cyclization of the intermediate under reflux conditions, followed by acetylation using acetic anhydride to yield the final compound . Key considerations include optimizing reaction temperature, pH, and stoichiometry to achieve yields >70% .
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- X-ray crystallography : Resolves the crystal structure, including bond lengths, angles, and intermolecular interactions. For example, the dihedral angle between the thiadiazole and phenyl rings is ~86.82°, and intramolecular S···O contacts (2.68 Å) stabilize the conformation .
- NMR/FT-IR : Confirm functional groups (e.g., acetyl, acetamide) and regiochemistry.
- Melting point : Reported as 490 K, consistent with thermal stability .
| Crystallographic Data | Values |
|---|---|
| Molecular formula | C₁₂H₁₂FN₃O₂S (analogous structure) |
| Space group | P2₁/c |
| Unit cell parameters (Å, °) | a = 9.5061, b = 11.2152, c = 12.7752, β = 101.823 |
| Hydrogen bonds | N5—H5···O4, C17—H17A···O4 |
| CCDC deposition number | Refer to [17] for details |
Q. What are the reported biological activities of this compound and its analogs?
While direct data is limited, structurally related 1,3,4-thiadiazoles exhibit:
- Anticancer activity : Inhibition of cancer cell proliferation via interaction with tubulin or DNA .
- Antimicrobial effects : Disruption of bacterial cell wall synthesis . Methodological recommendation: Use MTT assays for cytotoxicity screening and molecular docking to predict target binding .
Advanced Research Questions
Q. How can synthetic protocols be optimized to address racemic mixtures and enantiomeric purity?
The compound exists as a racemic (±) modification due to an asymmetric carbon (C5). Strategies include:
Q. How can contradictions in biological activity data be resolved across studies?
Discrepancies may arise from:
- Structural analogs : Substitutions (e.g., 4-fluorophenyl vs. phenyl) alter bioactivity.
- Assay variability : Standardize protocols (e.g., consistent cell lines, IC₅₀ calculation methods). Recommendation: Perform comparative studies using a library of derivatives with controlled substituents .
Q. What computational approaches predict the compound’s reactivity and pharmacokinetics?
Q. How do intermolecular interactions influence crystal packing and stability?
The crystal structure is stabilized by:
- Hydrogen bonds : N—H···O and C—H···O interactions form R₁²(6) and R₂²(8) graph-set motifs.
- Stacking interactions : Molecules align along the b-axis, creating a 3D network . Implications: Solubility and stability can be modulated by co-crystallization with excipients .
Q. What strategies enhance the compound’s bioactivity through structural modification?
- Functional group substitution : Introduce electron-withdrawing groups (e.g., -NO₂) to improve cytotoxicity .
- Heterocyclic fusion : Attach pyridine or pyrimidine rings to enhance DNA intercalation .
- Prodrug design : Acetylate hydroxyl groups to improve membrane permeability .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
